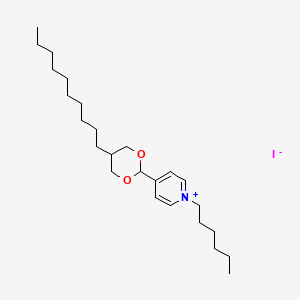
4-(5-Decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium iodide is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium iodide typically involves the reaction of 4-(5-Decyl-1,3-dioxan-2-yl)pyridine with 1-hexyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
4-(5-Decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(5-Decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The dioxane ring and alkyl chains play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Decyl-1,3-dioxan-2-yl)pyridine
- 4-(5-Decyl-1,3-dioxan-2-yl)benzoic acid
- 4-(5-Decyl-1,3-dioxan-2-yl)benzoyl chloride
Uniqueness
4-(5-Decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium iodide stands out due to its unique combination of a pyridinium salt with a dioxane ring and long alkyl chains
Propiedades
Número CAS |
500163-09-7 |
|---|---|
Fórmula molecular |
C25H44INO2 |
Peso molecular |
517.5 g/mol |
Nombre IUPAC |
4-(5-decyl-1,3-dioxan-2-yl)-1-hexylpyridin-1-ium;iodide |
InChI |
InChI=1S/C25H44NO2.HI/c1-3-5-7-9-10-11-12-13-15-23-21-27-25(28-22-23)24-16-19-26(20-17-24)18-14-8-6-4-2;/h16-17,19-20,23,25H,3-15,18,21-22H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
FBFLWYPAPHFZDK-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCC1COC(OC1)C2=CC=[N+](C=C2)CCCCCC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



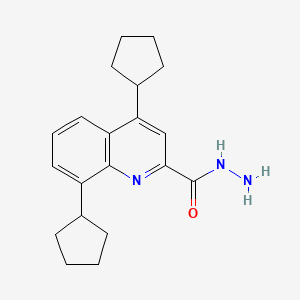
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
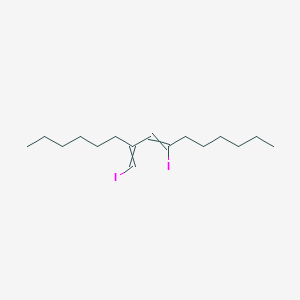
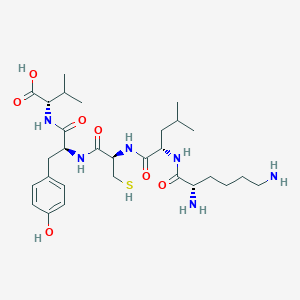
![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)
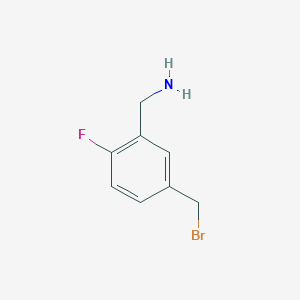

![1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14230649.png)
![4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid](/img/structure/B14230656.png)

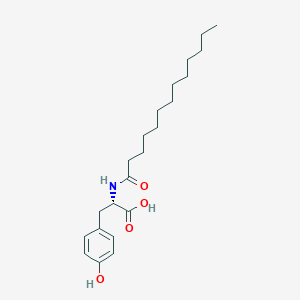
![2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B14230667.png)

